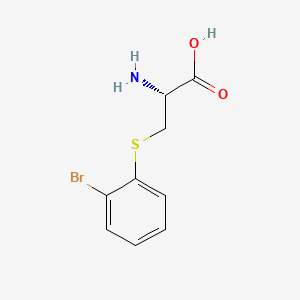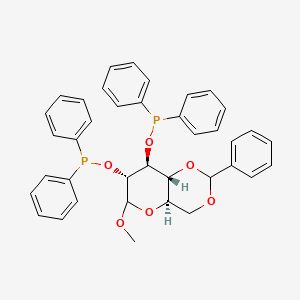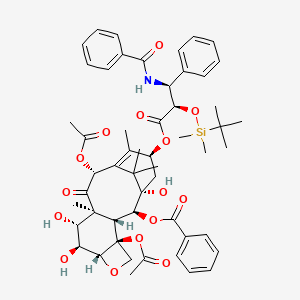
2'-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel is a derivative of paclitaxel, a well-known chemotherapeutic agent used in the treatment of various cancers. The modification involves the addition of a tert-butyldimethylsilyl group at the 2’-O position and a hydroxyl group at the 6alpha position. This compound is of interest due to its potential enhanced stability and bioavailability compared to paclitaxel.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel typically involves multiple steps, starting from paclitaxel. The key steps include:
Protection of the 2’-hydroxyl group: This is achieved by reacting paclitaxel with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Introduction of the 6alpha-hydroxyl group: This step involves selective oxidation of the 6alpha position using reagents like osmium tetroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) would be employed for purification.
Chemical Reactions Analysis
Types of Reactions
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 6alpha position can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or convert it to other functional groups.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like osmium tetroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like tetrabutylammonium fluoride for deprotection of the silyl group.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while reduction could yield alcohols or alkanes.
Scientific Research Applications
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential as a more stable and bioavailable chemotherapeutic agent compared to paclitaxel.
Industry: Used in the development of new drug formulations and delivery systems.
Mechanism of Action
The mechanism of action of 2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel is similar to that of paclitaxel. It binds to and stabilizes microtubules, preventing their depolymerization, which in turn inhibits cell division and induces apoptosis in cancer cells. The modifications at the 2’-O and 6alpha positions may enhance its stability and bioavailability, potentially leading to improved therapeutic efficacy.
Comparison with Similar Compounds
Similar Compounds
Paclitaxel: The parent compound, widely used in cancer therapy.
Docetaxel: Another chemotherapeutic agent with a similar mechanism of action.
Cabazitaxel: A derivative of docetaxel with improved efficacy in certain cancers.
Uniqueness
2’-O-(tert-Butyldimethylsilyl)-6alpha-hydroxypaclitaxel is unique due to its specific modifications, which may confer enhanced stability and bioavailability compared to its parent compound, paclitaxel. These properties could potentially lead to improved therapeutic outcomes in cancer treatment.
Properties
Molecular Formula |
C53H65NO15Si |
|---|---|
Molecular Weight |
984.2 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,7R,8S,9R,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C53H65NO15Si/c1-29-35(66-48(62)40(69-70(10,11)49(4,5)6)37(32-21-15-12-16-22-32)54-46(60)33-23-17-13-18-24-33)27-53(63)45(67-47(61)34-25-19-14-20-26-34)41-51(9,43(59)39(65-30(2)55)36(29)50(53,7)8)42(58)38(57)44-52(41,28-64-44)68-31(3)56/h12-26,35,37-42,44-45,57-58,63H,27-28H2,1-11H3,(H,54,60)/t35-,37-,38-,39+,40+,41-,42-,44+,45-,51-,52+,53+/m0/s1 |
InChI Key |
ACJHNDYFTFXEOF-OPSZNNSQSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)[C@@]7(CO[C@@H]7[C@H]([C@@H]3O)O)OC(=O)C)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)NC(=O)C5=CC=CC=C5)O[Si](C)(C)C(C)(C)C)O)OC(=O)C6=CC=CC=C6)C7(COC7C(C3O)O)OC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




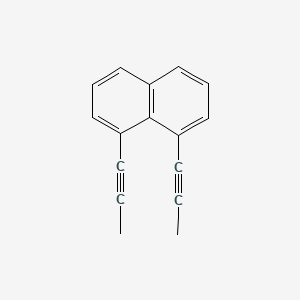
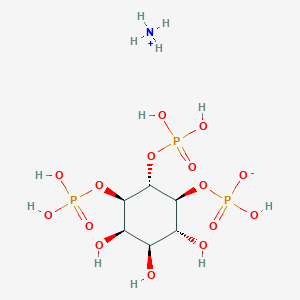
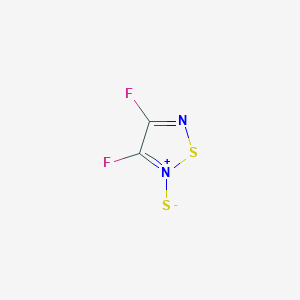
![Pyrrolo[1,2-a]quinoxalin-2-ol, 1,2,3,3a,4,5-hexahydro-, (2S,3aR)-(9CI)](/img/structure/B13817991.png)



![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)

![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
